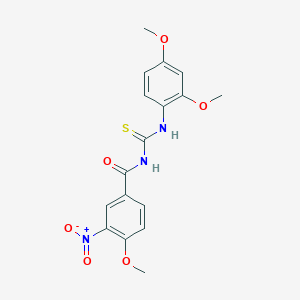![molecular formula C22H17N3O2S B410428 3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA](/img/structure/B410428.png)
3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a benzooxazole ring, a phenyl group, and a methyl-benzoyl group attached to a thiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA typically involves the reaction of 3-(benzooxazol-2-yl)aniline with 4-methylbenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The benzooxazole ring and thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Benzothiazol-2-yl-phenyl)-3-(4-methyl-benzoyl)-thiourea: Similar structure with a benzothiazole ring instead of a benzooxazole ring.
1-(3-Benzimidazol-2-yl-phenyl)-3-(4-methyl-benzoyl)-thiourea: Contains a benzimidazole ring instead of a benzooxazole ring.
1-(3-Benzoxazol-2-yl-phenyl)-3-(4-chlorobenzoyl)-thiourea: Similar structure with a chlorobenzoyl group instead of a methyl-benzoyl group.
Uniqueness
3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the benzooxazole ring and the methyl-benzoyl group may confer distinct properties compared to similar compounds.
Propiedades
Fórmula molecular |
C22H17N3O2S |
|---|---|
Peso molecular |
387.5g/mol |
Nombre IUPAC |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H17N3O2S/c1-14-9-11-15(12-10-14)20(26)25-22(28)23-17-6-4-5-16(13-17)21-24-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H2,23,25,26,28) |
Clave InChI |
BVNAYILIMRRMMO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B410346.png)

![N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B410353.png)
![N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410354.png)
![N-{3-nitro-4-methoxybenzoyl}-N'-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B410355.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410357.png)
![N-[(3,4-dimethoxyphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410360.png)


![4-methoxy-N-[(4-methoxyphenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B410364.png)
![N-[(4-chlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410365.png)
![N-[(3-chlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410366.png)
![N-[(4-bromophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410367.png)
![N-[(2-fluorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410368.png)
